molecular formula C20H18FN3O2 B2671872 4-(4-fluorophenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 929979-13-5

4-(4-fluorophenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No. B2671872
CAS RN: 929979-13-5
M. Wt: 351.381
InChI Key: MSRSKUFEPOPMBO-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C20H18FN3O2 and its molecular weight is 351.381. The purity is usually 95%.
BenchChem offers high-quality 4-(4-fluorophenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-fluorophenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Investigations

The crystal structure of a related compound, 4-(4'-fluorophenyl)hexahydro-1H,3H-pyrido[1,2-c]pyrimidine-1,3-dione, has been investigated, revealing the formation of centrosymmetric dimers and a slightly distorted sofa conformation in the saturated ring. This research enhances understanding of molecular interactions and conformations in such compounds (Wolska & Herold, 2000).

Inhibitory Activity

Compounds structurally similar to 4-(4-fluorophenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione have been studied for their inhibitory activity towards human neutrophil elastase, suggesting potential therapeutic applications in diseases involving HNE activity (Expert Opinion on Therapeutic Patents, 2009).

Photoluminescent Properties

A series of polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole, a structure related to the compound , show strong photoluminescence, indicating potential applications in electronic and photonic devices (Beyerlein & Tieke, 2000).

Molecular Energy Levels

Research on diketopyrrolopyrrole pigments, similar to the compound of interest, has provided insights into the energies of HOMO and LUMO levels, influencing the understanding of electronic properties and potential applications in electronic materials (Vala et al., 2014).

Bioactive Compound Synthesis

Synthesis of thieno[2,3-d]pyrimidine compounds, related to the chemical , has been explored for producing biologically active compounds, suggesting potential pharmacological applications (El-Gazzar et al., 2006).

Luminescent Polymers

Polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units, related to the compound , exhibit strong fluorescence and quantum yield, highlighting their suitability for applications in optoelectronics (Zhang et al., 2008).

properties

IUPAC Name

4-(4-fluorophenyl)-6-(2-phenylethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2/c21-15-8-6-14(7-9-15)18-17-16(22-20(26)23-18)12-24(19(17)25)11-10-13-4-2-1-3-5-13/h1-9,18H,10-12H2,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRSKUFEPOPMBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(NC(=O)N2)C3=CC=C(C=C3)F)C(=O)N1CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-fluorophenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

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